molecular formula C20H19BrN4 B5275619 (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5275619
M. Wt: 395.3 g/mol
InChI Key: ALONIUDSZKGJNY-DHDCSXOGSA-N
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Description

The compound (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule characterized by its unique structural features. It contains a benzimidazole ring, a brominated phenyl group, and a nitrile group, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Dimethylation: Introduction of the dimethylamino group is done via nucleophilic substitution using dimethylamine.

    Coupling Reaction: The final step involves coupling the brominated, dimethylated phenyl group with the benzimidazole derivative in the presence of a base to form the enenitrile linkage.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalyst Optimization: Using catalysts that enhance reaction rates and selectivity.

    Purification Techniques: Employing advanced purification methods like crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: Reduction can occur at the nitrile group, converting it to an amine.

    Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    N-oxides: From oxidation reactions.

    Amines: From reduction of the nitrile group.

    Substituted Derivatives: From nucleophilic substitution at the bromine site.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology

    Biological Probes: Utilized in the development of probes for studying biological systems.

Medicine

    Pharmaceuticals: Potential use in drug development due to its unique structural features.

Industry

    Material Science: Employed in the synthesis of materials with specific electronic properties.

Mechanism of Action

The mechanism by which (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile exerts its effects involves:

    Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-[3-chloro-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile
  • (2Z)-3-[3-fluoro-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Uniqueness

  • Bromine Substitution : The presence of a bromine atom provides unique reactivity compared to chlorine or fluorine analogs.
  • Dimethylamino Group : Enhances solubility and interaction with biological targets.

This detailed article provides a comprehensive overview of (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4/c1-12-7-17-18(8-13(12)2)24-20(23-17)15(11-22)9-14-5-6-19(25(3)4)16(21)10-14/h5-10H,1-4H3,(H,23,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALONIUDSZKGJNY-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C=C3)N(C)C)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC(=C(C=C3)N(C)C)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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